Lenalidomide-C5-NH2 hydrochloride
Description
Historical Context of IMiDs and Their Molecular Mechanisms
The story of IMiDs begins with thalidomide (B1683933), a drug introduced in the 1950s as a sedative. oup.comyoutube.com Its tragic teratogenic effects led to its withdrawal from the market. oup.comresearchgate.net However, subsequent research revealed its potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties, leading to its repurposing for treating conditions like erythema nodosum leprosum and multiple myeloma. researchgate.netnih.govnews-medical.netresearchgate.net This revival spurred the development of more potent and safer analogues, namely lenalidomide (B1683929) and pomalidomide. nih.govnews-medical.net These compounds are collectively known as immunomodulatory drugs or IMiDs. news-medical.net
For many years, the precise molecular mechanism of thalidomide and its analogues remained elusive. A significant breakthrough occurred in 2010 with the identification of Cereblon (CRBN) as the primary direct target of these drugs. nih.govnih.govmdpi.com CRBN is a substrate receptor for the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govjst.go.jpnih.gov The binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase complex. nih.govmdpi.comnih.gov This "hijacking" of the cellular machinery leads to the ubiquitination and subsequent proteasomal degradation of specific proteins that are not the natural targets of CRBN, termed "neosubstrates." researchgate.netnih.gov Key neosubstrates identified include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α), which are crucial in the pathogenesis of certain hematologic malignancies. nih.govfrontiersin.orgacs.org This novel mechanism of action, inducing the degradation of disease-causing proteins rather than simply inhibiting them, laid the groundwork for a new therapeutic modality. nih.gov
Emergence of Proteolysis-Targeting Chimeras (PROTACs) as a Chemical Biology Tool
Building on the concept of induced protein degradation, the development of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful chemical biology tool and a promising therapeutic strategy. wikipedia.orgnih.gov PROTACs are heterobifunctional molecules designed to selectively eliminate specific proteins of interest (POIs) from within a cell. wikipedia.orgportlandpress.com They achieve this by hijacking the cell's own protein disposal system, the ubiquitin-proteasome system (UPS). wikipedia.orgresearchgate.net
A PROTAC molecule consists of three key components:
A ligand that binds to the target protein of interest (POI). wikipedia.org
A ligand that recruits an E3 ubiquitin ligase. wikipedia.org
A chemical linker that connects the two ligands. nih.govtandfonline.com
The PROTAC molecule works by forming a ternary complex, bringing the POI and the E3 ligase into close proximity. wikipedia.orgresearchgate.net This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. wikipedia.org A key advantage of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC can be released and engage another target protein molecule, allowing for potent activity at low concentrations. wikipedia.orgportlandpress.com This event-driven mechanism offers several advantages over traditional occupancy-based inhibitors, including the potential to target "undruggable" proteins that lack active sites, such as scaffolding proteins and transcription factors. nih.govresearchgate.net
Strategic Positioning of Lenalidomide-C5-NH2 Hydrochloride as a Cereblon Ligand
The effectiveness of a PROTAC is highly dependent on the choice of the E3 ligase ligand. Cereblon has become one of the most widely utilized E3 ligases in PROTAC design due to the availability of well-characterized, potent, and cell-permeable small molecule ligands derived from IMiDs. frontiersin.orgsigmaaldrich.comnih.gov Lenalidomide, in particular, has served as a valuable scaffold for developing these E3 ligase ligands. frontiersin.orgnih.gov
This compound is a specifically designed chemical tool that functions as a lenalidomide-based Cereblon ligand. medchemexpress.commedchemexpress.commedchemexpress.eu The "C5-NH2" component refers to a five-carbon linker with a terminal amine group. nih.govxcessbio.com This amine group provides a crucial reactive handle, allowing for the covalent attachment of a linker and subsequently a ligand for a specific protein of interest, thereby enabling the synthesis of a novel PROTAC. medchemexpress.commedchemexpress.combiocat.com The hydrochloride salt form enhances the compound's stability and solubility. nih.govsigmaaldrich.com
The strategic importance of this compound lies in its utility as a building block for PROTAC development. medchemexpress.commedkoo.com Researchers can readily incorporate this Cereblon-recruiting moiety into their PROTAC designs to target a wide array of proteins for degradation. medchemexpress.combiocat.com This has significantly accelerated research in targeted protein degradation, providing a standardized and effective means to engage the Cereblon E3 ligase.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQAJUCZXLGNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms Governing Lenalidomide C5 Nh2 Hydrochloride Mediated E3 Ligase Recruitment
Cereblon (CRBN) as the Primary E3 Ubiquitin Ligase Target
The primary E3 ubiquitin ligase target for lenalidomide (B1683929) and its derivatives, including Lenalidomide-C5-NH2 hydrochloride, is Cereblon (CRBN). nih.govbiocat.com CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). nih.govnih.gov This complex is a major regulator of protein turnover in cells.
Structural Basis of this compound-CRBN Binding
The binding of lenalidomide to CRBN is a well-characterized interaction. The glutarimide (B196013) ring of lenalidomide is essential for this binding, fitting into a specific pocket on the CRBN protein. nih.govresearchgate.net The interaction is stabilized by hydrogen bonds and hydrophobic interactions. researchgate.net Specifically, the glutarimide moiety forms hydrogen bonds with histidine and tryptophan residues within the CRBN binding pocket. researchgate.net The phthaloyl ring of lenalidomide is more solvent-exposed, which allows for the attachment of linkers, such as the C5-NH2 group, without disrupting the core binding to CRBN. nih.gov
The crystal structure of the DDB1-CRBN complex bound to lenalidomide has revealed that the drug acts as a "molecular glue," effectively altering the surface of CRBN. nih.gov This altered surface is then recognized by specific proteins, leading to their degradation.
Allosteric Modulation of CRBN Substrate Specificity
By binding to CRBN, lenalidomide and its derivatives allosterically modulate the substrate specificity of the CRL4-CRBN complex. nih.gov This means that the binding of the small molecule at one site on the protein (the lenalidomide binding pocket) induces a conformational change that alters the binding affinity for other proteins (substrates) at a different site. nih.gov In the absence of the drug, CRBN has its own set of native substrates. However, upon binding of lenalidomide, the ligase is "reprogrammed" to recognize and bind to new substrates, termed "neosubstrates." nih.govresearchgate.net
Formation of Ternary Complexes in Targeted Protein Degradation
The key to the mechanism of action of lenalidomide-based degraders is the formation of a ternary complex, consisting of CRBN, the lenalidomide derivative, and the target neosubstrate. sigmaaldrich.comchempartner.com
Induced Proximity as a Mechanistic Imperative
The formation of this ternary complex is driven by a principle known as "induced proximity." chempartner.com this compound, as part of a PROTAC, facilitates the bringing together of CRBN and a specific protein of interest that would not normally interact. While there might be a weak native interaction between CRBN and some neosubstrates, the presence of the lenalidomide molecule significantly stabilizes this interaction. nih.govchempartner.com This stabilization is crucial for the subsequent steps of the degradation pathway.
Research has shown that lenalidomide enhances the stability of the CRBN-neosubstrate complex by providing hydrophobic shielding to intermolecular hydrogen bonds that form at the protein-protein interface. nih.gov This shielding effect strengthens the interaction and increases the stability of the ternary complex. nih.gov
Neosubstrate Generation and Ubiquitination Cascade Initiation
The binding of lenalidomide to CRBN creates a novel binding surface that is recognized by neosubstrates. nih.gov Prominent examples of neosubstrates targeted by lenalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α). nih.govnih.govrepec.org The degradation of these specific proteins is linked to the therapeutic effects of lenalidomide in certain cancers. nih.govnih.gov
Once the ternary complex is formed and stabilized, the CRL4-CRBN E3 ligase is activated to initiate the ubiquitination cascade. nih.gov This process involves the transfer of ubiquitin molecules, small regulatory proteins, to the neosubstrate.
Ubiquitination and Proteasomal Degradation Pathways Induced by CRBN Modulation
The ubiquitination of the neosubstrate marks it for destruction by the proteasome, the cell's primary protein degradation machinery. nih.govnih.gov The covalent attachment of a chain of ubiquitin molecules to the target protein is a signal that is recognized by the 26S proteasome.
Synthetic Methodologies and Chemical Modifications for Lenalidomide C5 Nh2 Hydrochloride Derived Protacs
Advanced Linker Design and Conjugation Chemistry
The terminal primary amine of Lenalidomide-C5-NH2 hydrochloride is the primary site for conjugation. The most prevalent method for linker attachment is amide bond formation, a reliable and robust reaction. scispace.comtandfonline.com In a typical synthetic scheme, the amine group of Lenalidomide-C5-NH2 is coupled with a carboxylic acid group present on the linker, which is in turn connected to the protein of interest (POI) ligand. This reaction is often facilitated by standard peptide coupling reagents.
To achieve controlled, stepwise synthesis, chemists employ the concept of orthogonal reactivity. This involves using protecting groups or mutually inert reactive functionalities to ensure that chemical modifications occur at the desired location without unintended side reactions. For instance, a common strategy involves using mono-N-Boc protected diamines as linker precursors. nih.gov One amine is free to react with the POI ligand, and after deprotection of the Boc group, the newly freed amine can be coupled to the E3 ligase ligand. nih.gov
Furthermore, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugation. nih.gov In this approach, Lenalidomide-C5-NH2 can be modified to bear an azide or alkyne, allowing it to be "clicked" onto a linker containing the complementary functional group. This method's high yield and selectivity make it ideal for the rapid synthesis of PROTAC libraries. nih.gov
The two most common flexible linker scaffolds used in PROTAC design are alkyl chains and polyethylene (B3416737) glycol (PEG) chains. nih.govnih.gov
Alkyl Chains : Simple saturated or unsaturated hydrocarbon chains are a common starting point for linker design. chempep.com They are synthetically accessible and chemically stable. nih.gov However, they are often hydrophobic, which can lead to poor aqueous solubility and reduced cell permeability. chempep.comnih.gov The "C5" portion of this compound is itself a short alkyl chain.
Beyond these flexible options, researchers are increasingly exploring more rigid linker structures to pre-organize the PROTAC into a bioactive conformation, which can reduce the entropic penalty of forming the ternary complex. chempep.com These rigid scaffolds include moieties like piperazine/piperidine rings, alkynes, and triazoles. nih.govwindows.net
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Hydrocarbon chains of varying lengths | Synthetically accessible, chemically stable, flexible | Can be hydrophobic, potentially limiting solubility and cell uptake chempep.comnih.gov |
| PEG Chains | Repeating ethylene (B1197577) glycol units | Improves solubility and cell permeability, biocompatible, easily tunable length precisepeg.combiochempeg.combiochempeg.com | May have reduced metabolic stability compared to alkyl chains precisepeg.com |
| Rigid Scaffolds (e.g., piperazine, alkynes) | Conformationally restricted structures | Can pre-organize PROTAC for binding, potentially improving selectivity and metabolic stability chempep.comwindows.net | More synthetically challenging, lack of flexibility may hinder ternary complex formation chempep.com |
The geometry and length of the linker are paramount to a PROTAC's success. explorationpub.com The linker must be long enough to span the distance between the CRBN E3 ligase and the target protein, but not so long that it fails to induce a productive protein-protein interaction necessary for ubiquitination. explorationpub.com
If a linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both the E3 ligase and the target protein. explorationpub.com Conversely, an excessively long or flexible linker might not effectively bring the two proteins into the correct orientation for ubiquitin transfer, or the entropic cost of constraining the linker in a productive conformation may weaken the stability of the ternary complex. chempep.comnih.gov
Numerous studies have demonstrated that there is often an optimal linker length for a given target and E3 ligase pair. For example, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be ideal for maximal activity. nih.gov For p38α kinase, linkers of 15-17 atoms showed the best performance, while those shorter than 15 atoms were poor degraders. ub.edu This highlights the necessity of synthesizing and testing a range of linker lengths to identify the most potent degrader for a specific biological system. explorationpub.comnih.gov
Rational Design Principles for PROTAC Optimization
The development of a potent and selective PROTAC is rarely a one-shot effort. It typically involves a rational, iterative process of design, synthesis, and biological evaluation to refine the molecule's properties.
The "exit vector" refers to the specific attachment point on the E3 ligase ligand from which the linker extends. tocris.com The choice of this position is crucial as it must not disrupt the key interactions required for the ligand to bind to its target protein—in this case, lenalidomide (B1683929) binding to CRBN. tocris.com The attachment point should ideally be located in a solvent-exposed region of the ligand when it is bound to the E3 ligase. This allows the linker to project away from the binding pocket and connect to the POI ligand without causing steric clashes. The C5 position on the isoindolinone ring of lenalidomide is a well-established and effective exit vector for this purpose.
PROTAC optimization is an iterative process. mrc.ac.uknih.gov The typical workflow begins with the design and synthesis of an initial small library of PROTACs, often varying the linker length and composition. These initial compounds are then tested for their ability to induce degradation of the target protein.
The data from these initial assays, including measures of potency (DC50, the concentration at which 50% of the target protein is degraded) and maximal degradation (Dmax), are used to establish a structure-activity relationship (SAR). acs.org This SAR provides insights into how changes in the linker affect degradation efficiency. For instance, if PROTACs with PEG4 linkers are more potent than those with PEG2 linkers, the next design cycle might explore PEG5 and PEG6 linkers. ub.edu This iterative loop of design, synthesis, testing, and analysis is repeated to progressively refine the PROTAC's structure, enhancing its potency and selectivity while minimizing off-target effects. nih.govscienceopen.com
Parallel Synthesis and High-Throughput Screening Approaches for PROTAC Libraries
The development of Proteolysis Targeting Chimeras (PROTACs) derived from this compound has been significantly accelerated by the adoption of parallel synthesis and high-throughput screening (HTS) methodologies. These strategies enable the rapid generation and evaluation of extensive PROTAC libraries, facilitating the exploration of structure-activity relationships (SAR) and the identification of potent and selective protein degraders. The modular nature of PROTACs, consisting of a ligand for an E3 ligase (in this case, a derivative of lenalidomide), a ligand for the protein of interest (POI), and a chemical linker, lends itself well to combinatorial approaches.
Solid-Phase and Solution-Phase Synthetic Strategies
Both solid-phase and solution-phase synthesis have been effectively employed for the parallel synthesis of PROTAC libraries based on this compound. Each approach offers distinct advantages for generating diverse sets of molecules for screening.
Solid-Phase Synthesis:
Solid-phase synthesis (SPS) provides a powerful platform for the streamlined and automated production of PROTAC libraries. In a typical SPS workflow, the E3 ligase ligand, often a derivative of pomalidomide or thalidomide (B1683933) which are structurally similar to lenalidomide, is immobilized on a solid support. nih.gov This is followed by the stepwise addition of the linker and, finally, the POI ligand. The use of a solid support simplifies purification, as excess reagents and byproducts can be removed by simple washing steps. This methodology is particularly amenable to automation and the generation of large libraries with diverse linker compositions and POI ligands. nih.gov
One reported strategy for the solid-phase synthesis of PROTACs involves the initial attachment of an E3 ligand, such as pomalidomide, to a resin. nih.gov This resin-bound ligand can then be subjected to various chemical transformations to introduce a diverse range of linkers. Finally, the POI ligand is coupled to the linker, and the completed PROTAC is cleaved from the solid support. While specific examples detailing the solid-phase synthesis starting directly from this compound are not extensively documented in the provided search results, the principles established with closely related analogs are directly applicable. The yields for solid-phase synthesis of individual PROTACs can vary, with one study reporting yields ranging from 2% to 10% after purification by HPLC. nih.gov
Solution-Phase Synthesis:
Parallel solution-phase synthesis offers a complementary approach that is often favored for its flexibility and the ability to produce larger quantities of individual PROTACs. This method is well-suited for the synthesis of focused libraries and for the optimization of lead compounds. A key strategy in solution-phase synthesis is the chemoselective functionalization of the lenalidomide core.
A notable example is the development of an organic base-promoted chemoselective alkylation of lenalidomide with various halides. mssm.edu This method allows for the efficient generation of a library of lenalidomide-based PROTACs under mild reaction conditions. The use of N,N-diisopropylethylamine (DIPEA) as a base was found to be effective in promoting the alkylation of the arylamine of lenalidomide, a crucial step in attaching the linker. mssm.edu This approach has been successfully applied to the synthesis of PROTACs targeting the BET protein, demonstrating its utility in generating functionally active protein degraders. mssm.edu The modularity of this approach allows for the variation of the linker and the POI ligand in a parallel format.
| Synthesis Phase | Key Features | Advantages | Reported Yields (for similar compounds) |
| Solid-Phase | E3 ligand immobilized on a solid support; stepwise addition of linker and POI ligand. | Simplified purification, amenability to automation, rapid generation of large libraries. | 2-10% (after HPLC purification) nih.gov |
| Solution-Phase | Reactions carried out in solution; often employs chemoselective strategies. | Flexibility, scalability for individual compounds, suitable for focused libraries and lead optimization. | Not explicitly stated for a library, but generally allows for good yields of individual compounds. |
Integration of Click Chemistry for Efficient PROTAC Assembly
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile tool for the assembly of PROTACs. nih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the final conjugation step in PROTAC synthesis. nih.gov
To utilize click chemistry, either the this compound derivative or the POI ligand must be functionalized with a terminal alkyne or an azide group. The complementary partner is then appended with the corresponding azide or alkyne, respectively. The CuAAC reaction then efficiently and irreversibly joins the two fragments via a stable triazole linker.
The general protocol for a CuAAC reaction in the context of bioconjugation, which is applicable to PROTAC synthesis, involves the following components:
An alkyne- or azide-modified protein or ligand.
A dye, linker, or another molecule functionalized with the complementary azide or alkyne.
A source of copper(I), often generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).
A copper-chelating ligand (e.g., THPTA) to stabilize the copper(I) catalyst and accelerate the reaction. lumiprobe.com
The reaction is typically performed in aqueous buffers or a mixture of aqueous and organic solvents like DMSO. springernature.com The progress of the reaction can be monitored by analytical techniques such as LC-MS. The resulting triazole ring is not merely a passive linker; it is a stable, rigid, and polar unit that can influence the physicochemical properties and biological activity of the final PROTAC.
| Reagent/Component | Function in CuAAC Reaction |
| Alkyne- or Azide-functionalized Lenalidomide derivative | One of the building blocks for the PROTAC, containing one of the "click" handles. |
| Azide- or Alkyne-functionalized POI ligand | The complementary building block for the PROTAC. |
| Copper(II) Sulfate (CuSO4) | Precursor to the active Copper(I) catalyst. |
| Sodium Ascorbate | Reducing agent to generate Copper(I) from Copper(II). |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | A water-soluble ligand that stabilizes the Copper(I) catalyst and accelerates the reaction. lumiprobe.com |
The integration of these parallel synthesis strategies and efficient ligation chemistries like click chemistry allows for the rapid construction of large and diverse PROTAC libraries. The subsequent evaluation of these libraries through high-throughput screening assays is crucial for identifying promising lead compounds for further development. High-throughput screening often involves cell-based assays that measure the degradation of the target protein, for example, using mass spectrometry-based proteomics or reporter assays. thermofisher.cnnih.gov This integrated approach of rapid synthesis and screening significantly streamlines the discovery of novel and effective protein degraders.
Structure Activity Relationship Sar Elucidation of Lenalidomide C5 Nh2 Hydrochloride Analogues in Protac Design
Systematic Modification of the Lenalidomide (B1683929) Core Structure
The lenalidomide scaffold, derived from thalidomide (B1683933), offers several sites for systematic modification to fine-tune its properties within a PROTAC construct. These modifications can significantly impact neosubstrate degradation profiles—the unintended degradation of endogenous CRBN substrates—and the stability and potency of the final PROTAC.
Key modification sites on the isoindolinone ring system (historically referred to as the phthaloyl ring in thalidomide) have been explored. Research has shown that modifications at the 6-position of the lenalidomide core are essential for controlling neosubstrate selectivity. researchgate.netnih.gov For example, the introduction of a fluorine atom at the 6-position (6-fluoro lenalidomide) was found to induce selective degradation of IKZF1, IKZF3, and CK1α, which are linked to anti-cancer activity, while reducing the degradation of other neosubstrates like SALL4, which is associated with thalidomide's teratogenic effects. nih.govnih.gov This demonstrates that even subtle electronic changes to the core can have profound effects on the induced protein-protein interactions.
Furthermore, the structural difference between lenalidomide and its predecessors, thalidomide and pomalidomide, highlights the importance of the core structure. Lenalidomide-derived PROTACs exhibit greater hydrolytic stability compared to those derived from thalidomide, a feature attributed to the removal of a carbonyl group on the phthalimide (B116566) ring, which makes the isoindolinone ring of lenalidomide less susceptible to hydrolysis. nih.gov This enhanced stability is a crucial attribute for developing effective and reliable PROTAC drugs. nih.gov
| Modification on Lenalidomide Core | Effect on Neosubstrate Degradation | Impact on PROTAC Design | Reference |
| 6-Fluoro substitution | Enhanced selectivity for IKZF1, IKZF3, CK1α; reduced SALL4 degradation. | Allows for the design of PROTACs with a more favorable safety profile by avoiding unwanted neosubstrate degradation. | nih.govnih.gov |
| 6-Chloro substitution | Similar selectivity profile to 6-Fluoro modification. | Provides an alternative for achieving selective neosubstrate degradation. | nih.gov |
| 6-Trifluoromethyl (F3C) substitution | Remarkably decreased neosubstrate degradation ability. | Useful for creating PROTACs where neosubstrate activity is minimized or eliminated. | nih.gov |
| Removal of Phthaloyl Carbonyl (Lenalidomide vs. Thalidomide) | Different neosubstrate profile (e.g., Lenalidomide degrades CK1α effectively, while Thalidomide does not). oup.comnih.gov | Increased hydrolytic stability of the resulting PROTAC. nih.gov | nih.govoup.comnih.gov |
Influence of Amino Group Derivatization on CRBN Binding
In Lenalidomide-C5-NH2 hydrochloride, the terminal amino group is the point of derivatization, where linkers and subsequently warheads for target proteins are attached. While the glutarimide (B196013) moiety of lenalidomide is primarily responsible for direct binding within a hydrophobic pocket of CRBN, the derivatization at the other end of the molecule significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-CRBN). researchgate.netrsc.org
The site of linker attachment on the lenalidomide core is a critical determinant of both stability and neosubstrate activity. Studies comparing linker attachments at different positions of the phthalimide unit found that the choice of attachment point significantly affects the molecule's aqueous stability and its ability to degrade native CRBN substrates. nih.gov For instance, attaching the linker at position 5 of the phthalimide ring was shown to reduce the degradation of the neosubstrate IKZF1. nih.gov This implies that the linker's exit vector from the CRBN ligand can orient the attached target protein in a way that is either favorable or unfavorable for specific neosubstrate interactions.
| Linker Attachment Point/Type | Influence on Stability & CRBN-related Effects | Implication for PROTAC Design | Reference |
| Position 4 (Phthalimide Ring) | Generally provides good stability for the resulting PROTAC conjugate. | A common and reliable attachment point for developing stable degraders. | nih.govresearchgate.net |
| Position 5 (Phthalimide Ring) | Can reduce the degradation of certain neosubstrates like IKZF1. | Offers a strategy to engineer PROTACs with reduced off-target neosubstrate effects. | nih.gov |
| Alkyl vs. PEG Linkers | Linker composition affects hydrophilicity, solubility, and cell permeability, which are crucial for efficacy. | The choice of linker type must be optimized to balance degradation potency with drug-like properties. | nih.gov |
| Amide vs. Ether Linkage to Core | The chemical nature of the bond connecting the linker to the core can affect hydrolytic stability. | Amide linkages are common, but exploring other chemistries can improve the overall stability profile of the PROTAC. | nih.gov |
Correlation of Molecular Features with Targeted Protein Degradation Efficiency
The ultimate measure of a PROTAC's success is its ability to efficiently and potently degrade a target protein, a process quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. researchgate.netlifesensors.com The efficiency of degradation is strongly correlated with the stability and conformation of the ternary complex, which is in turn governed by a variety of molecular features of the PROTAC.
Linkerology: The "linkerology" (linker length, composition, and attachment points) is paramount. The linker is not merely a spacer but an active modulator of the ternary complex. Studies have shown that altering linker length by even a single ethylene (B1197577) glycol unit can switch a PROTAC from a dual degrader (e.g., of EGFR and HER2) to a selective one (EGFR only). nih.gov Similarly, the degradation potency against Bruton's tyrosine kinase (BTK) was found to be highly dependent on linker length, with both shorter and longer linkers showing reduced activity compared to an optimal intermediate length. nih.gov
Ternary Complex Cooperativity: An important concept is cooperativity (α), which measures how the binding of the PROTAC to one protein influences its binding to the second protein. High positive cooperativity, where the formation of the binary complex (e.g., PROTAC-CRBN) enhances binding to the target protein, often leads to a more stable ternary complex and more efficient degradation. nih.gov This stability can arise from favorable protein-protein interactions (PPIs) at the interface created by the PROTAC.
Core Structure and Induced PPIs: As discussed, modifications to the lenalidomide core can alter neosubstrate selectivity. researchgate.netnih.gov This principle extends to the primary target. The lenalidomide moiety does more than just anchor the PROTAC to CRBN; it helps shape the interface for the recruited target protein. Computational studies have shown that lenalidomide stabilizes the CRBN-neosubstrate complex by providing a "hydrophobic shielding" to key intermolecular hydrogen bonds, protecting them from solvent and strengthening the interaction. acs.orgnih.gov This stabilization mechanism is likely a key factor in the degradation efficiency of lenalidomide-based PROTACs as well.
The following table presents data for a series of PROTACs designed to degrade BET proteins, illustrating how modifications to the lenalidomide core (Le) and linker attachment affect degradation potency.
| PROTAC Name | CRBN Ligand | Target Ligand | DC50 (BRD3, nM) | Dmax (BRD3, %) | CRBN Binding IC50 (nM) | Reference |
| Le-P | Lenalidomide | JQ1 | 1.1 | >99 | 1300 | nih.gov |
| F-P | 6-Fluoro-Lenalidomide | JQ1 | 0.9 | >99 | 1100 | nih.gov |
| Cl-P | 6-Chloro-Lenalidomide | JQ1 | 0.7 | >99 | 830 | nih.gov |
| F3C-P | 6-Trifluoromethyl-Lenalidomide | JQ1 | 1.9 | >99 | 12000 | nih.gov |
| Po-P (ARV-825) | Pomalidomide | JQ1 | 0.7 | >99 | 240 | nih.gov |
Data derived from studies in HEK293T cells expressing BRD3-HiBit. nih.gov This data illustrates that modifications on the lenalidomide core (F, Cl, F3C) directly impact the degradation efficiency and CRBN binding affinity of the final PROTAC. nih.gov
Development of Predictive Models for PROTAC Activity
The vast chemical space and complex interplay of factors governing PROTAC efficacy make purely empirical design strategies inefficient. researchgate.net Consequently, the field is increasingly turning to computational and predictive models to rationalize SAR and guide the design of more effective degraders.
Structure-Based Modeling: A primary approach involves the computational modeling of the three-dimensional structure of the PROTAC-mediated ternary complex. researchgate.net Tools leveraging molecular docking and molecular dynamics (MD) simulations, such as the Rosetta-based protocol PRosettaC, aim to predict the most stable conformations of the complex. nih.govnih.gov By analyzing the resulting models, researchers can gain insights into the key protein-protein and protein-PROTAC interactions that confer stability. acs.org These structural models can retrospectively explain why certain linker lengths or compositions are more effective than others and prospectively guide the design of new linkers with optimal geometries. nih.gov
QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build mathematical models that correlate the physicochemical properties and structural features (descriptors) of molecules with their biological activity. researchgate.netnih.gov For PROTACs, this means developing models that can predict DC50 or Dmax values based on the features of the warhead, linker, and E3 ligand. arxiv.org
More recently, advanced machine learning (ML) and deep learning algorithms have been applied to this challenge. arxiv.orgresearchgate.net Models like DeepPROTACs and those using gradient-boosting frameworks (e.g., LightGBM) are trained on curated datasets of known PROTACs and their degradation performance. arxiv.orgresearchgate.net These models can learn complex, non-linear relationships within the data to predict the degradation activity of novel PROTAC candidates. The inputs for these models can include detailed structural information, such as the graphs of the molecules and the binding pockets of the target and E3 ligase. researchgate.net Such predictive tools are invaluable for rapidly screening large virtual libraries of potential PROTACs, prioritizing the most promising candidates for synthesis and experimental testing, and accelerating the discovery pipeline. nih.gov
| Modeling Approach | Inputs | Outputs | Application in PROTAC Design |
| Molecular Docking & MD Simulations (e.g., Rosetta) | 3D structures of target protein, E3 ligase, and PROTAC components. | Predicted 3D structure of the ternary complex; binding energy; stability metrics. | Rationalizing linkerology; predicting favorable protein-protein interactions; structure-based design. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Molecular descriptors (e.g., physicochemical properties, topological indices) and known activity data (DC50/Dmax). | A mathematical equation or statistical model that predicts activity from descriptors. | Identifying key molecular features driving activity; predicting potency of new analogues within a chemical series. researchgate.netmdpi.com |
| Machine Learning / AI (e.g., DeepPROTACs) | Large datasets including PROTAC structures, target/E3 ligase information, and experimental degradation data. | Predictive model for degradation activity (e.g., active/inactive classification, DC50 value). | High-throughput virtual screening; prioritizing novel PROTAC designs; accelerating hit-to-lead optimization. arxiv.orgresearchgate.net |
Biophysical Characterization and Computational Approaches in Lenalidomide C5 Nh2 Hydrochloride Research
Spectroscopic and Calorimetric Methods for Ligand-Protein Interaction Analysis
The precise characterization of the binding between a CRBN ligand like Lenalidomide-C5-NH2 and the CRBN protein is fundamental to understanding and optimizing its function in a PROTAC. Biophysical techniques such as spectroscopy and calorimetry provide quantitative data on these interactions.
Isothermal Titration Calorimetry (ITC) is a gold-standard method for measuring the thermodynamic parameters of binding. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). For instance, studies on lenalidomide (B1683929) and its analogs reveal the subtle energetic contributions that drive the interaction with CRBN. These thermodynamic signatures are crucial for structure-activity relationship (SAR) studies, guiding the design of more potent CRBN binders.
Surface Plasmon Resonance (SPR) is another powerful technique for real-time analysis of binding kinetics. In a typical SPR experiment, the CRBN protein is immobilized on a sensor chip, and the ligand is flowed over the surface. The change in the refractive index at the surface, caused by the binding of the ligand, is measured. This allows for the determination of the association rate (kon), the dissociation rate (koff), and the equilibrium dissociation constant (Kd). SPR is highly sensitive and can be used to screen libraries of lenalidomide derivatives to identify those with optimal binding kinetics for inducing ternary complex formation.
Fluorescence-based assays , such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are high-throughput methods used to quantify ligand-protein and protein-protein interactions. In a CRBN context, a TR-FRET assay can be designed to measure the displacement of a fluorescently labeled tracer from CRBN by a test compound like Lenalidomide-C5-NH2. The resulting signal provides a measure of the compound's binding affinity, often expressed as an IC50 value (the concentration of the compound that inhibits 50% of the tracer's binding). For example, a TR-FRET assay showed that lenalidomide binds to CRBN with an IC50 of approximately 2.694 μM, providing a benchmark for evaluating new derivatives. nih.gov
| Technique | Parameters Measured | Typical Application in Lenalidomide-C5-NH2 Research |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS) | Detailed thermodynamic characterization of the binding of lenalidomide derivatives to CRBN. |
| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd) | Real-time kinetic analysis of ligand binding to CRBN and ternary complex formation. |
| Time-Resolved FRET (TR-FRET) | Binding Affinity (IC50) | High-throughput screening of compound libraries to identify potent CRBN binders. |
X-ray Crystallography and Cryo-Electron Microscopy Studies of Ternary Complexes
The "molecular glue" mechanism of action of lenalidomide and its derivatives is critically dependent on the formation of a stable ternary complex between the CRBN E3 ligase, the molecule itself, and a "neosubstrate" protein that is consequently targeted for degradation. High-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have been indispensable in visualizing these assemblies.
X-ray crystallography has provided atomic-level insights into how lenalidomide and related molecules mediate the interaction between CRBN and neosubstrates like casein kinase 1α (CK1α) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov These crystal structures reveal that the lenalidomide molecule sits (B43327) in a surface pocket on CRBN, and its exposed parts create a new interface that is recognized by the neosubstrate. For example, the crystal structure of the CRBN-lenalidomide-CK1α complex (PDB ID: 5FQD) shows that lenalidomide's presence facilitates crucial hydrogen bonds between CRBN residues (N351, H357, W400) and the backbone of CK1α. nih.gov This demonstrates that the molecule does not just act as a simple bridge but actively remodels the protein-protein interface to enhance binding affinity and stability. nih.gov
Cryo-electron microscopy (cryo-EM) is increasingly being used to study large and flexible macromolecular assemblies, including PROTAC-induced ternary complexes. While specific cryo-EM studies focusing solely on Lenalidomide-C5-NH2 hydrochloride are not prevalent in the literature, this technique is highly applicable to understanding how PROTACs built from this linker-ligand conjugate stabilize the larger CRL4CRBN E3 ligase complex in the presence of a target protein. Cryo-EM can capture different conformational states of the complex, providing a more dynamic picture of the degradation machinery in action.
These structural studies are vital for the rational design of new molecular glues and PROTACs. By understanding the precise atomic contacts in the ternary complex, chemists can modify the lenalidomide scaffold to improve potency, alter neosubstrate specificity, or enhance the stability of the ternary complex. researchgate.net
Advanced Computational Chemistry Techniques
Computational methods are essential for accelerating the discovery and optimization of CRBN-based degraders. These techniques allow for the prediction of binding modes, the estimation of binding affinities, and the rational design of new molecules with desired properties.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. For Lenalidomide-C5-NH2, docking studies into the CRBN binding pocket can predict the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. These studies have shown that the glutarimide (B196013) ring of lenalidomide is crucial for its interaction with CRBN. scielo.org.za
| Computational Technique | Purpose | Key Insights for Lenalidomide-C5-NH2 Research |
| Molecular Docking | Predicts the binding pose of the ligand in the protein's active site. | Identifies key interacting residues in CRBN and guides initial ligand design. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. | Assesses binding stability, calculates binding free energies, and reveals the impact of the ligand on protein conformation and interface water. nih.govscielo.org.za |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. In the context of PROTACs derived from Lenalidomide-C5-NH2, QSAR can be a powerful tool for rational design.
The goal of a QSAR model for PROTACs would be to predict the degradation efficiency (e.g., DC50 or Dmax values) based on various molecular descriptors of the PROTAC molecule. These descriptors can encode information about the CRBN ligand, the linker, and the warhead (the part that binds the target protein). For instance, a QSAR model might reveal that specific linker lengths, flexibilities, or chemical compositions are optimal for inducing a stable and productive ternary complex. While the development of comprehensive QSAR models for PROTACs is an active area of research, the principles are being applied to guide the optimization of linker chemistry and the selection of warheads to maximize degradation efficacy.
In Vitro Mechanistic Assays for CRBN Modulation and Ubiquitin Transfer
While biophysical and computational methods provide crucial information about binding, it is essential to confirm the functional consequences of this binding. In vitro mechanistic assays are designed to reconstitute the key steps of the ubiquitination cascade in a controlled, cell-free environment.
Cell-free ubiquitination assays are the definitive method for demonstrating that a PROTAC or molecular glue derived from Lenalidomide-C5-NH2 can induce the transfer of ubiquitin to a target protein. nih.gov These assays involve combining a set of purified components in a test tube to recapitulate the enzymatic cascade.
A typical cell-free ubiquitination assay for a CRBN-based degrader includes the following components:
The target protein of interest.
The CRL4CRBN E3 ligase complex (or recombinant CRBN-DDB1). nih.gov
The PROTAC or molecular glue molecule.
Ubiquitin-activating enzyme (E1). nih.gov
A compatible ubiquitin-conjugating enzyme (E2), such as UbcH5a. nih.gov
Ubiquitin (often tagged with an epitope like HA for easier detection). nih.gov
ATP, as the process is energy-dependent. nih.gov
The reaction is allowed to proceed for a set amount of time, after which the target protein is analyzed, typically by Western blot. The appearance of higher molecular weight bands corresponding to the target protein modified with one or more ubiquitin molecules (polyubiquitination) is direct evidence of the degrader's activity. nih.gov These assays have been used to confirm the lenalidomide-dependent ubiquitination of neosubstrates like IKZF1 and SALL4. nih.govresearchgate.net By varying the concentrations of the degrader, one can determine its potency in a purely biochemical system, free from the complexities of a cellular environment.
| Component | Function |
| Target Protein | The protein intended for degradation. |
| CRL4CRBN Complex | The E3 ubiquitin ligase recruited by the lenalidomide moiety. nih.gov |
| PROTAC/Molecular Glue | The molecule that bridges the target protein and the E3 ligase. |
| E1 Activating Enzyme | Activates ubiquitin in an ATP-dependent manner. nih.gov |
| E2 Conjugating Enzyme | Receives activated ubiquitin from E1. nih.gov |
| Ubiquitin | The small protein that is transferred to the target. nih.gov |
| ATP | Provides the energy for the reaction. nih.gov |
Western Blot and Proteomic Analyses of Target Degradation
The mechanism of action of lenalidomide, and by extension its derivatives like this compound, is a prime example of targeted protein degradation. This process is primarily elucidated through sophisticated techniques such as Western blot and quantitative proteomic analyses. These methods have been instrumental in identifying the specific protein substrates, or "neosubstrates," that are targeted for degradation upon the drug's interaction with the cellular machinery.
This compound is understood to function as a "molecular glue," mediating the interaction between the E3 ubiquitin ligase cereblon (CRBN) and specific target proteins. nih.govnih.gov This induced proximity leads to the ubiquitination of the target proteins, marking them for degradation by the proteasome. nih.govashpublications.org This novel mechanism of action, where a small molecule alters the substrate specificity of an E3 ligase, has been a significant breakthrough in pharmacology. nih.govdana-farber.org
Proteomic Identification of Neosubstrates
Quantitative proteomics has been a key discovery tool in identifying the direct targets of lenalidomide. nih.govbroadinstitute.org By comparing the proteomes of cells treated with lenalidomide to untreated cells, researchers can identify proteins that are selectively downregulated. These studies have consistently shown that lenalidomide treatment leads to the selective ubiquitination and subsequent degradation of two lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3). nih.govbroadinstitute.orgecancer.orgresearchgate.net These transcription factors are crucial for the survival of multiple myeloma cells, a type of cancer for which lenalidomide is a key therapeutic agent. nih.govecancer.org
Another critical target identified through these methodologies, particularly in the context of del(5q) myelodysplastic syndrome (MDS), is Casein Kinase 1α (CK1α). nih.govashpublications.orgnih.gov The degradation of CK1α is particularly effective in cells with a deletion on chromosome 5q, as they have lower baseline levels of this protein. ashpublications.org
The following table summarizes the key protein targets of lenalidomide that are degraded via the CRBN-mediated pathway, as identified by proteomic and subsequent validation studies.
| Target Protein | Disease Context | Method of Identification | Reference |
| IKZF1 (Ikaros) | Multiple Myeloma, B-cell neoplasms | Quantitative Proteomics, Western Blot | nih.govbroadinstitute.orgecancer.org |
| IKZF3 (Aiolos) | Multiple Myeloma, B-cell neoplasms | Quantitative Proteomics, Western Blot | nih.govbroadinstitute.orgecancer.org |
| CK1α (Casein Kinase 1α) | del(5q) Myelodysplastic Syndrome | Proteomics, Western Blot | nih.govashpublications.orgnih.gov |
Western Blot Confirmation of Target Degradation
Following the initial identification of potential targets by proteomics, Western blot analysis is the standard method for confirming and quantifying the degradation of these specific proteins. In this technique, cell lysates from treated and untreated cells are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. A decrease in the band intensity corresponding to the target protein in the lenalidomide-treated samples provides direct evidence of its degradation.
Numerous studies have employed Western blotting to demonstrate a significant reduction in the levels of IKZF1 and IKZF3 in multiple myeloma cells following treatment with lenalidomide. nih.gov Similarly, the degradation of CK1α in del(5q) MDS cell lines has also been validated using this technique. ashpublications.org These analyses are often performed over a time course and at various concentrations of the compound to understand the dynamics of the degradation process.
The table below outlines the typical findings from Western blot analyses investigating lenalidomide-induced protein degradation.
| Target Protein | Cellular Context | Observation | Significance | Reference |
| IKZF1 | Multiple Myeloma Cells | Dose-dependent decrease in protein levels | Confirms proteomic findings and validates IKZF1 as a direct target. | nih.gov |
| IKZF3 | Multiple Myeloma Cells | Rapid and selective reduction in protein levels | Demonstrates the specificity of lenalidomide's action. | nih.govbroadinstitute.org |
| CK1α | del(5q) MDS Cells | Preferential degradation in haploinsufficient cells | Explains the specific efficacy in this disease subtype. | nih.govashpublications.org |
Emerging Research Frontiers and Applications of Lenalidomide C5 Nh2 Hydrochloride in Chemical Biology
Design of PROTACs Targeting Novel Proteins of Interest
The primary application of Lenalidomide-C5-NH2 hydrochloride is in the construction of PROTACs. sigmaaldrich.comsigmaaldrich.com A PROTAC molecule consists of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. frontiersin.orgresearchgate.net this compound provides the E3 ligase-recruiting component and a portion of the linker, terminating in a reactive amine group. sigmaaldrich.comsigmaaldrich.com This amine is readily coupled with a carboxylic acid on a warhead ligand, enabling the modular and efficient synthesis of a diverse array of PROTACs. sigmaaldrich.comsigmaaldrich.com
This modularity is crucial for targeting novel proteins, particularly those previously considered "undruggable," such as transcription factors and scaffolding proteins that lack enzymatic activity. nih.govyoutube.com By simply changing the warhead, the degradation machinery can be redirected to a new POI. Researchers often create extensive libraries of PROTACs by varying the warhead, linker length, and attachment points to screen for the most effective degrader of a specific target. sigmaaldrich.comwisc.edu For example, lenalidomide-based PROTACs have been successfully developed to degrade proteins implicated in a range of diseases, from cancers to neurodegenerative disorders. frontiersin.orgnih.gov Studies have shown that modifying the lenalidomide (B1683929) core itself, such as through 6-position modifications, can control the degradation selectivity of not only the intended target but also the inherent "neosubstrates" of the CRBN ligase, offering a strategy for creating more precise therapeutics. nih.govresearchgate.netrepec.org
Development of Light-Activatable PROTACs (PHOTACs) and Other Conditional Degraders
A significant frontier in TPD is the development of conditional degraders, which allow for precise spatial and temporal control over protein degradation. Light-activatable PROTACs, or PHOTACs, are a prime example of this technology. nih.gov Researchers have successfully synthesized PHOTACs by incorporating photoswitchable moieties, such as azobenzenes, into the linker region of a PROTAC. nih.gov
In one notable study, a PHOTAC was developed starting from lenalidomide. nih.gov The design principle relies on the geometric isomerization of the azobenzene (B91143) linker upon light irradiation. In its inactive, dark-state (trans) conformation, the PHOTAC is unable to form a stable ternary complex between the POI and CRBN. However, upon irradiation with a specific wavelength of light (e.g., 390 nm), the azobenzene switches to its active (cis) isomer. nih.gov This conformational change correctly orients the warhead and the lenalidomide moiety, promoting the formation of the ternary complex and leading to subsequent ubiquitination and degradation of the target protein. nih.gov This approach offers the potential for highly targeted protein degradation, limited only to the areas exposed to light, thereby minimizing off-target effects in other tissues.
| Compound Type | Mechanism of Action | Controlling Agent | Key Feature |
| PROTAC | Induces proximity between a target protein and an E3 ligase, leading to degradation. | Always active | Constitutive protein degradation. |
| PHOTAC | A PROTAC with a photoswitchable linker; active only upon light irradiation. | Light (specific wavelength) | Spatiotemporal control of degradation. nih.gov |
Addressing Protein-Protein Interactions via Induced Degradation
Lenalidomide and its parent compound, thalidomide (B1683933), are classic examples of "molecular glues." nih.govoup.com They function by binding to CRBN and altering its substrate specificity, inducing the recruitment and subsequent degradation of neosubstrates like the transcription factors IKZF1 and IKZF3, with which the ligase does not normally interact. nih.govacs.orgecancer.org This mechanism fundamentally involves the drug-induced stabilization of a protein-protein interaction (CRBN-neosubstrate) that leads to degradation. acs.org
PROTACs synthesized from this compound leverage this inherent molecular glue mechanism. By tethering a warhead for a new POI to the lenalidomide core, the resulting PROTAC induces a novel protein-protein interaction between the target and CRBN. frontiersin.org This induced proximity is the critical event that triggers the transfer of ubiquitin to the POI, marking it for destruction by the proteasome. nih.govfrontiersin.org This strategy is particularly powerful for disrupting pathogenic protein-protein interactions by degrading one of the interacting partners. By eliminating the protein entirely rather than just blocking a single binding site, PROTACs can overcome limitations of traditional small-molecule inhibitors.
Recent research has delved into the biophysical underpinnings of this process, demonstrating that the presence of lenalidomide at the CRBN-neobustrate interface can significantly strengthen otherwise transient hydrogen bonds, effectively "locking" the proteins together for efficient degradation. acs.org This insight into the stabilization of the ternary complex is crucial for the rational design of more effective PROTACs.
Expanding the Scope of E3 Ligase Recruitment beyond CRBN
While CRBN is one of the most successfully exploited E3 ligases for TPD, the human genome encodes over 600 distinct E3 ligases. nih.govnih.gov The vast majority of current PROTACs, including those in clinical trials, recruit either CRBN or the von Hippel-Lindau (VHL) E3 ligase. nih.govnih.govresearchgate.net This heavy reliance on a few ubiquitously expressed ligases presents limitations, such as potential toxicity and a lack of tissue-specific degradation. nih.govresearchgate.net
Consequently, a major goal in the field is to expand the repertoire of E3 ligases that can be hijacked by PROTACs. nih.govsigmaaldrich.comnih.gov The discovery of ligands for new E3 ligases, especially those with tissue-specific expression, could lead to the development of degraders with enhanced safety profiles and the ability to target proteins only in diseased cells or tissues. researchgate.netresearchgate.net Various strategies are being employed to discover these new ligands, including high-throughput screening platforms and fragment-based approaches. researchgate.netnih.gov
While this compound is intrinsically tied to CRBN, the drive to move beyond CRBN is a critical context for its use. Understanding the limitations of the current toolkit informs the development of next-generation degraders. The ultimate aim is to create a diverse toolbox of E3 ligase recruiters that would allow researchers to select the optimal E3 ligase for degrading a specific POI in a particular cellular context, a challenge for which some target proteins are efficiently degraded by VHL-based PROTACs but not CRBN-based ones, and vice-versa. nih.gov
Q & A
Q. What is the structural and functional role of Lenalidomide-C5-NH2 hydrochloride in PROTAC design?
this compound acts as a Cereblon (CRBN) E3 ligase-recruiting ligand in PROTACs. Its structure includes a phthalimide scaffold that binds CRBN, enabling targeted protein degradation by recruiting the ubiquitin-proteasome system. The C5-NH2 modification allows conjugation via linkers to target protein ligands (e.g., MDM2 inhibitors), forming heterobifunctional degraders. Experimental validation requires confirming ternary complex formation (CRBN-PROTAC-target) using techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact (H361d, H373 hazards) .
- Ventilation: Use fume hoods to prevent inhalation.
- Storage: Store at 2–8°C in airtight containers to maintain stability .
- Disposal: Follow institutional guidelines for hazardous waste, avoiding release into waterways .
Q. How can researchers verify the purity and stability of this compound batches?
- Purity analysis: Use HPLC (≥98% purity threshold) and LC-MS to confirm molecular weight and absence of impurities. Request Certificates of Analysis (COA) from suppliers .
- Stability testing: Perform accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via NMR or mass spectrometry for structural integrity .
Advanced Research Questions
Q. How can linker length and composition be optimized for this compound-based PROTACs?
- Rational design: Test polyethylene glycol (PEG) or alkyl-based linkers of varying lengths (e.g., C4 vs. C5) to balance proteasome recruitment and steric hindrance. Use SPR to measure binding affinity changes .
- Empirical validation: Compare degradation efficiency (DC₅₀) in cell lines using Western blotting or immunofluorescence. For example, PROTACs with PEG3 linkers showed improved solubility and ternary complex formation in MDM2 degradation studies .
Q. What strategies mitigate off-target effects or incomplete degradation in PROTAC experiments?
- Control experiments: Include CRBN-knockout cells to confirm on-target activity.
- Dose-response profiling: Identify Hook effects (reduced efficacy at high concentrations) by testing PROTAC concentrations across a 1 nM–10 µM range .
- Proteomic profiling: Use mass spectrometry to identify non-target proteins affected by the compound .
Q. How should researchers address contradictions in reported degradation efficiencies across studies?
- Standardize assays: Use consistent cell lines (e.g., HEK293T for CRBN expression) and protocols (e.g., pulse-chase assays for protein half-life measurement).
- Data normalization: Account for variables like cell confluence, proteasome activity, and batch-to-batch compound variability. Cross-validate findings with orthogonal methods (e.g., qPCR for target mRNA vs. protein levels) .
Q. What methods improve solubility and bioavailability of this compound in in vivo studies?
- Formulation: Use co-solvents like DMSO/PBS mixtures (≤0.1% DMSO) or PEGylation to enhance aqueous solubility .
- Pharmacokinetic (PK) profiling: Conduct murine PK studies with intravenous/oral administration to assess bioavailability. Monitor plasma concentrations via LC-MS/MS .
Methodological Considerations
- Ternary complex analysis: Employ cryo-EM or X-ray crystallography to resolve PROTAC-CRBN-target structures, guiding rational optimization .
- Toxicity mitigation: For reproductive toxicity (H360), use male/female cell lines or animal models to assess germline impacts. Implement barrier housing in in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
